N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide
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Overview
Description
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and carboxamide compounds, such as:
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: Known for their potential as inhibitors of viral proteases.
Carboxamide compounds containing benzoxazole moiety: Investigated for their insecticidal activity and potential as therapeutic agents.
Uniqueness
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its furan ring and sulfamoyl group contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-16-10-8-9-13-18(16)22-21(24)19-14-20(15(2)27-19)28(25,26)23(3)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRXUXGBOTXTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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